2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a bromobenzoyl group, a naphthyl group, and a cyclopenta[b]thiophene core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 3-bromobenzoyl chloride with an appropriate amine, followed by cyclization and further functionalization to introduce the naphthyl and thiophene moieties . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives with different substituents. Some examples are:
- 2-[(4-bromobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C25H19BrN2O2S |
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Molecular Weight |
491.4g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H19BrN2O2S/c26-17-9-3-8-16(14-17)23(29)28-25-22(19-11-5-13-21(19)31-25)24(30)27-20-12-4-7-15-6-1-2-10-18(15)20/h1-4,6-10,12,14H,5,11,13H2,(H,27,30)(H,28,29) |
InChI Key |
LPVCWXBKEACTIV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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